![molecular formula C15H11ClN4O B3011955 N-(3-chlorophenyl)-N'-(6-quinoxalinyl)urea CAS No. 672949-79-0](/img/structure/B3011955.png)
N-(3-chlorophenyl)-N'-(6-quinoxalinyl)urea
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Description
Synthesis Analysis
The synthesis of urea derivatives often involves the condensation of an isocyanate with an amine. For instance, the paper titled "Design, synthesis, and in vitro antiprotozoal, antimycobacterial activities of N-{2-[(7-chloroquinolin-4-yl)amino]ethyl}ureas" describes the synthesis of quinoline tripartite hybrids using a short synthetic route, which could be analogous to the synthesis of "N-(3-chlorophenyl)-N'-(6-quinoxalinyl)urea" . Similarly, the paper "Reactions of derivatives of anthranilic acid with 3-chloropropyl isocyanate" discusses the conversion of anthranilonitrile and 3-chloropropyl isocyanate into various urea derivatives . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The paper "Synthesis and Crystal Structure of N'-(6-Chloropyridin-3-formyl)-N-t-Butyl Urea" provides detailed information on the crystal structure of a related urea derivative, which could shed light on the structural aspects of "this compound" . The intramolecular and intermolecular hydrogen bonding patterns observed in these structures are important for stability and reactivity.
Chemical Reactions Analysis
Urea derivatives can undergo various chemical reactions depending on their substituents. The paper "N,N'-Dichlorobis(2,4,6-trichlorophenyl)urea (CC-2): An Efficient Reagent for N-Chlorination of Amino Esters, Amide, and Peptides" describes the use of a dichloro urea compound as a chlorinating agent . This suggests that "this compound" could also participate in chlorination reactions or act as a reagent in the modification of other compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. The paper "NLOphoric 3,6-di(substituted quinoxalin) Carbazoles – Synthesis, Photophysical Properties and DFT Studies" discusses the photophysical properties and intramolecular charge transfer of carbazole-quinoxalin derivatives . These properties are relevant to the compound "this compound" as they can affect its solubility, stability, and potential applications in materials science or as a pharmacophore.
Scientific Research Applications
Spectroscopic Studies and Tautomerism
A study by Soliman et al. (2015) focused on a hybrid compound similar to N-(3-chlorophenyl)-N'-(6-quinoxalinyl)urea, analyzing its spectroscopic characteristics, tautomeric equilibria, and non-linear optical (NLO) properties. This research is significant for understanding the fundamental properties and potential applications of such compounds in various fields including material science and pharmaceuticals (Soliman, Hagar, Ibid, & El Ashry, 2015).
Photodegradation Studies
Guoguang, Xiangning, and Xiao-bai (2001) investigated the photodegradation of a similar compound, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea. Their study provides insights into how environmental factors influence the stability and degradation of these chemicals, which is vital for assessing their environmental impact and safety (Guoguang, Xiangning, & Xiao-bai, 2001).
Inhibition of Chitin Synthesis
Deul, Jong, and Kortenbach (1978) explored the biochemical mode of action of a structurally similar compound, highlighting its role in inhibiting chitin synthesis in insect larvae. This finding is significant for understanding the potential use of such compounds in insect control strategies (Deul, Jong, & Kortenbach, 1978).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-quinoxalin-6-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-10-2-1-3-11(8-10)19-15(21)20-12-4-5-13-14(9-12)18-7-6-17-13/h1-9H,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAPCIIZGAOWDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC3=NC=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324429 |
Source
|
Record name | 1-(3-chlorophenyl)-3-quinoxalin-6-ylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401324429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666752 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
672949-79-0 |
Source
|
Record name | 1-(3-chlorophenyl)-3-quinoxalin-6-ylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401324429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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